molecular formula C17H24N2O3 B2954538 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide CAS No. 941918-86-1

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide

Número de catálogo: B2954538
Número CAS: 941918-86-1
Peso molecular: 304.39
Clave InChI: SRGAPEUKUWEPHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a chemical compound . It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . Unfortunately, the specific details about the molecular structure are not provided in the available resources.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

  • A study by Smith et al. (2012) discussed variations in the site of lithiation of related compounds, demonstrating the utility of such processes in the synthesis of compounds with potential therapeutic applications. This research highlights innovative synthetic routes for compounds with complex structures like "N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide" (Smith, Al‐Hiti, & Alshammari, 2012).
  • Kobayashi et al. (2010) developed a method for synthesizing trisubstituted naphthyridines, a process that could be adapted for creating rigid analogs of the pivalamide compound. This approach underscores the versatility of synthetic chemistry in accessing a diverse range of pharmaceutical compounds (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).

Pharmacological and Therapeutic Potential

  • Wong et al. (2011) discovered "apixaban," a compound structurally similar to "this compound," highlighting its significant potential as a direct and orally bioavailable factor Xa inhibitor for preventing thromboembolic diseases. This research points to the broad therapeutic applications of compounds within this chemical family (Wong, Pinto, & Zhang, 2011).

Molecular Structure Analysis

  • Wang et al. (2017) provided X-ray powder diffraction data for a key intermediate in the synthesis of apixaban, which is closely related to "this compound." This study emphasizes the importance of structural analysis in understanding the physical and chemical properties of pharmaceutical compounds (Wang, Suo, Zhang, Hou, & Li, 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. This process is vital for blood clotting, making FXa a significant target for anticoagulant drugs .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in blood clot formation, making it potentially useful in the prevention and treatment of thromboembolic diseases .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation can lead to a decrease in blood clot formation . This action can potentially prevent and treat various thromboembolic diseases .

Action Environment

Propiedades

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGAPEUKUWEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.